ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate
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Overview
Description
Ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate is a complex organic compound that features a combination of pyridine, thiazole, and enone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Pyridine Moiety Introduction: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with a nucleophile.
Enone Formation: The final step involves the formation of the enone structure through a Knoevenagel condensation reaction between an aldehyde and an active methylene compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents for substitution reactions can include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or alkanes, and substitution can result in various substituted derivatives.
Scientific Research Applications
Ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.
Agrochemicals: It may be used as a precursor or active ingredient in the development of pesticides or herbicides.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate can be compared with similar compounds such as:
Ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxyprop-2-enoate: Lacks the thiazole ring, which may affect its biological activity and chemical reactivity.
Ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
Ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-ylmethyl]prop-2-enoate: Contains a different substitution pattern on the thiazole ring, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H11Cl2N3O3S |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate |
InChI |
InChI=1S/C14H11Cl2N3O3S/c1-2-22-13(21)9(7-18-14-17-5-6-23-14)11(20)8-3-4-10(15)19-12(8)16/h3-7,20H,2H2,1H3/b11-9-,18-7+ |
InChI Key |
DPWQWOLUXQQPKJ-QAMMLCEMSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=C(N=C(C=C1)Cl)Cl)\O)/C=N/C2=NC=CS2 |
Canonical SMILES |
CCOC(=O)C(=C(C1=C(N=C(C=C1)Cl)Cl)O)C=NC2=NC=CS2 |
Origin of Product |
United States |
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